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2-(Aminomethyl)-5-oxooxolane-2-carboxylic acid
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Overview
Description
2-(Aminomethyl)-5-oxooxolane-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives. This compound is characterized by the presence of an aminomethyl group attached to the furan ring, along with a carboxylic acid and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-oxooxolane-2-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural (HMF) with an aminomethylating agent. One common method involves the use of p-tosyl benzyl alcohol and sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of eco-friendly reagents and catalysts is also emphasized to adhere to the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-oxooxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminomethyl)-5-oxooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of bio-based polymers and other materials
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-oxooxolane-2-carboxylic acid involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid and ketone groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid (AMFC): A similar compound with a furan ring and aminomethyl group.
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 2-(Aminomethyl)-5-oxooxolane-2-carboxylic acid.
Furfurylamine: Another furan derivative with an aminomethyl group
Uniqueness
This compound is unique due to the presence of both a carboxylic acid and a ketone group on the furan ring.
Properties
CAS No. |
157643-42-0 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.141 |
IUPAC Name |
2-(aminomethyl)-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-3-6(5(9)10)2-1-4(8)11-6/h1-3,7H2,(H,9,10) |
InChI Key |
QOBCYRCNXPKGDT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1=O)(CN)C(=O)O |
Synonyms |
2-Furancarboxylicacid,2-(aminomethyl)tetrahydro-5-oxo-(9CI) |
Origin of Product |
United States |
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